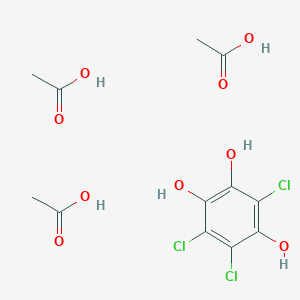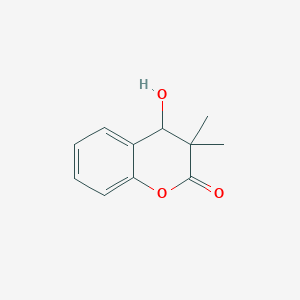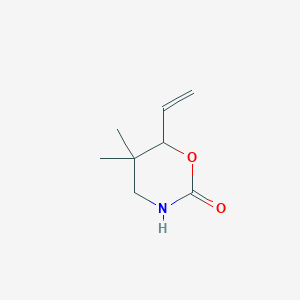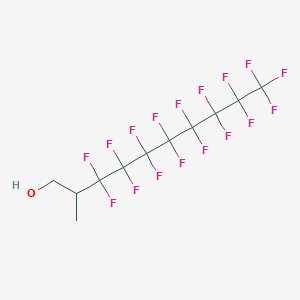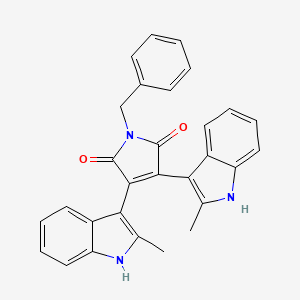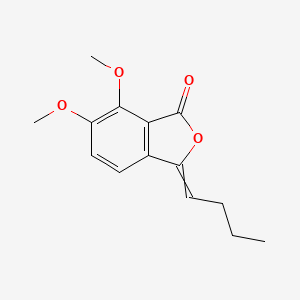
2,2-Dimethylhexatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylhexatriacontane is a branched hydrocarbon with the molecular formula C38H78 It is a member of the alkane family, characterized by its long carbon chain and the presence of two methyl groups attached to the second carbon atom of the hexatriacontane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexatriacontane typically involves the alkylation of hexatriacontane with methyl groups. One common method is the Friedel-Crafts alkylation, where hexatriacontane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The process is optimized to ensure the selective addition of methyl groups at the desired positions on the hexatriacontane backbone.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylhexatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents, it can be converted to alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorination or bromination using chlorine (Cl2) or bromine (Br2) in the presence of UV light or a radical initiator.
Major Products Formed:
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Reduction: Cleavage products depending on the reaction conditions.
Substitution: Formation of chloro- or bromo-derivatives of this compound.
Scientific Research Applications
2,2-Dimethylhexatriacontane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its role in biological membranes and lipid interactions.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
Mechanism of Action
The mechanism by which 2,2-Dimethylhexatriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain and branched structure allow it to interact with various molecular targets, potentially influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Hexatriacontane: A straight-chain alkane with the same number of carbon atoms but without the methyl branches.
2-Methylhexatriacontane: A similar compound with only one methyl group attached to the second carbon atom.
Tetracontane: A straight-chain alkane with 40 carbon atoms.
Uniqueness: 2,2-Dimethylhexatriacontane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to its straight-chain and singly-branched counterparts. This branching can influence its melting point, solubility, and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
168851-08-9 |
|---|---|
Molecular Formula |
C38H78 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
2,2-dimethylhexatriacontane |
InChI |
InChI=1S/C38H78/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(2,3)4/h5-37H2,1-4H3 |
InChI Key |
NGRVIUVJCZOWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


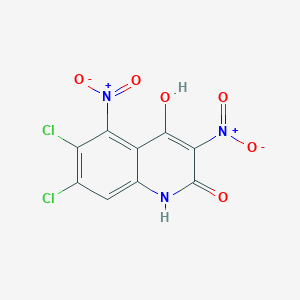
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)

